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molecular formula C12H17N3O3 B8296279 2-(3-Isopropyl-ureido)-isonicotinic acid ethyl ester

2-(3-Isopropyl-ureido)-isonicotinic acid ethyl ester

Cat. No. B8296279
M. Wt: 251.28 g/mol
InChI Key: IFOCNVFROZKFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039472B2

Procedure details

To a solution of ethyl 2-aminoisonicotinate (500 mg, 3.01 mmol) in DMF (10 ml) is added triethylamine (1.26 ml, 9.03 mmol) and then isopropyl isocyanate (512 mg, 6.02 mmol). The reaction mixture is heated in a microwave at 140° C. for 2 hours. The reaction mixture is diluted with EtOAc, washed with water (×5), brine, dried (MgSO4) and concentrated in vacuo. Chromatography (SiO2, MeOH/DCM) affords 2-(3-Isopropyl-ureido)-isonicotinic acid ethyl ester; [M+H]+ 252
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][N:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].C(N(CC)CC)C.[CH:20]([N:23]=[C:24]=[O:25])([CH3:22])[CH3:21]>CN(C=O)C.CCOC(C)=O>[CH2:8]([O:7][C:5](=[O:6])[C:4]1[CH:10]=[CH:11][N:12]=[C:2]([NH:1][C:24]([NH:23][CH:20]([CH3:22])[CH3:21])=[O:25])[CH:3]=1)[CH3:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CN1
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
512 mg
Type
reactant
Smiles
C(C)(C)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (×5), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC=C1)NC(=O)NC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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